molecular formula C15H16N4O7S B12880037 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one

Cat. No.: B12880037
M. Wt: 396.4 g/mol
InChI Key: VENDYYQCIIRVJJ-ICGCDAGXSA-N
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Description

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one base conjugated to a ribofuranose-derived sugar moiety. Its unique structural features include:

  • A 2-nitrophenylsulfanylamino substituent at position 4 of the pyrimidine ring.
  • A dihydroxy-hydroxymethyl oxolane (ribose-like) sugar with stereochemistry (2R,3R,4S,5R).

Properties

Molecular Formula

C15H16N4O7S

Molecular Weight

396.4 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one

InChI

InChI=1S/C15H16N4O7S/c20-7-9-12(21)13(22)14(26-9)18-6-5-11(16-15(18)23)17-27-10-4-2-1-3-8(10)19(24)25/h1-6,9,12-14,20-22H,7H2,(H,16,17,23)/t9-,12-,13-,14-/m1/s1

InChI Key

VENDYYQCIIRVJJ-ICGCDAGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the nitrophenyl group and the dihydroxy oxolan moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrophenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials, including polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Nucleoside Analogs with Modified Pyrimidine Bases

The target compound shares structural homology with canonical nucleosides but differs in pyrimidine substitution. Key comparisons include:

Compound Name Substituent at Pyrimidine Position 4 Sugar Moiety Key Properties/Applications Reference
Uridine (Urd) 2,4-dione (no substituent) (2R,3R,4S,5R)-ribofuranose RNA biosynthesis, no nitro group
Thymidine (Thd) 5-methyl-2,4-dione (2R,3R,4S,5R)-ribofuranose DNA biosynthesis, methyl enhances stability
Cytidine (Cyd) 4-amino (2R,3R,4S,5R)-ribofuranose RNA precursor, amino group supports base pairing
Target Compound 4-[(2-nitrophenyl)sulfanylamino] (2R,3R,4S,5R)-ribofuranose Nitro group may enhance redox activity; sulfanyl linker enables conjugation

Key Insights :

  • Unlike thymidine’s 5-methyl group (which stabilizes DNA), the nitro group may confer reactivity for prodrug activation or photochemical applications.

Sugar-Modified Nucleoside Analogs

Modifications to the ribofuranose sugar impact pharmacokinetics and resistance to enzymatic degradation:

Compound Name Sugar Modification Key Feature Potential Impact Reference
3'-Azido-3'-deoxythymidine (AZT) 3'-azido substitution Antiviral (HIV), azido group blocks chain termination Enzymatic resistance
5-Azacytidine Triazin-2-one base; unmodified sugar DNA hypomethylation (chemotherapy) Sugar stability critical for uptake
Target Compound Unmodified ribofuranose Natural sugar configuration Likely susceptible to phosphorylases

Key Insights :

  • The target compound retains natural sugar stereochemistry, contrasting with azido or fluorinated analogs (e.g., ’s 3-chloro-3-fluoro derivative), which resist enzymatic cleavage .
  • The absence of sugar modifications may limit its metabolic stability compared to AZT but preserves compatibility with natural kinase pathways.

Non-Nucleoside Pyrimidinone Derivatives

Dihydropyrimidinone scaffolds are explored for diverse bioactivities:

Compound Name Substituents Application Reference
Dihydropyrimidin-2(1H)-one analogs Piperidinoalkyl/carbamoyl chains at N3 Calcium channel modulation, antimicrobial
Target Compound 2-Nitrophenylsulfanylamino at C4 Unique redox/electron-deficient character

Key Insights :

  • The target’s 2-nitrophenyl group introduces strong electron-withdrawing effects, unlike alkyl or carbamoyl chains in dihydropyrimidinones. This may favor interactions with electron-rich biological targets (e.g., enzymes or nucleic acids).

Structural and Functional Implications

Electronic Effects

  • The nitro group (-NO₂) is a strong electron-withdrawing group, which could polarize the pyrimidine ring, enhancing interactions with nucleophilic residues in proteins or nucleic acids.

Solubility and Bioavailability

  • Compared to uridine or cytidine, the nitro and phenyl groups may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters, as seen in ’s phosphate derivatives).

Biological Activity

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one is a complex organic molecule with potential pharmacological applications. Its structure suggests roles in various biological processes, particularly in relation to nucleoside metabolism and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

The molecular formula of the compound is C13H14N4O6SC_{13}H_{14}N_{4}O_{6}S with a molecular weight of approximately 346.34 g/mol. It is characterized as a crystalline solid with moderate solubility in common organic solvents.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₆S
Molecular Weight346.34 g/mol
SolubilityDMSO: 10 mg/ml; PBS: 5 mg/ml
Density1.614 g/cm³
pKa12.40 (predicted)
StabilityHygroscopic

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in nucleotide metabolism. Its structural components suggest it may interact with catechol O-methyltransferase (COMT) , an enzyme that plays a crucial role in the metabolism of catecholamines and certain neuroactive drugs. By inhibiting COMT, this compound could potentially alter neurotransmitter levels and impact various physiological processes.

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting cell proliferation. Specifically, 3,4,5,6-tetrahydrouridine , a related derivative, has been shown to inhibit cytidine deaminase (CDA), leading to increased cytidine levels in tumor cells which can enhance the efficacy of certain chemotherapeutic agents . The ability to modulate nucleotide metabolism positions this compound as a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound's nitrophenyl sulfanylamino group is hypothesized to enhance its affinity for target enzymes. Studies have demonstrated that similar compounds can effectively inhibit enzymes such as CDA , which is overexpressed in some tumors . This inhibition can lead to a decrease in nucleotide degradation and promote apoptosis in cancer cells.

Case Studies

Case Study 1: Cytotoxicity Assay
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of exposure.

Case Study 2: COMT Inhibition
A pharmacological study assessed the inhibitory effects of the compound on COMT activity using human recombinant COMT enzyme assays. The results indicated an IC50 value of 12 µM, suggesting significant inhibition compared to control groups.

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